molecular formula C11H11N3O B2391514 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016733-47-3

5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2391514
CAS No.: 1016733-47-3
M. Wt: 201.229
InChI Key: FVVBLLBPORFECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine is a bicyclic 1,3,4-oxadiazole derivative characterized by a 2,3-dihydroindenyl substituent at the 5-position of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is renowned for its versatility in medicinal chemistry, particularly due to its hydrogen-bonding capacity (via the exocyclic amine and ring nitrogens) and metabolic stability .

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-14-13-10(15-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBLLBPORFECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016733-47-3
Record name 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Physical and Spectral Properties

The substituent at the 5-position of the oxadiazole ring significantly influences melting points, solubility, and spectral characteristics. Key analogues include:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
5-(2,3-Dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine 2,3-Dihydroindenyl Not reported Not reported Not explicitly provided
N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (3e) 4-Nitrophenyl + dodecyl chain 130 90 IR: 3280 (N–H), 1600 (C=N); NMR: δ 8.2 (Ar–H)
5-(4-Fluorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3g) 4-Fluorophenyl + dodecyl 117 81 IR: 3275 (N–H); 19F NMR: δ -115
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (29) 2-Chlorophenyl Not reported 94 Synthesized via visible-light catalysis
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (30) 4-Methoxyphenyl Not reported 92 IR: 3300 (N–H), 1250 (C–O–C)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3e) increase melting points compared to electron-donating groups (e.g., methoxy in 30) .
  • Alkyl chains (e.g., dodecyl in 3e–3i) enhance lipophilicity but reduce crystallinity, as seen in lower melting points for halogenated derivatives (3g: 117°C vs. 3e: 130°C) .
Enzyme Inhibition
  • COT Kinase Inhibitors: Compound 2 (5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine): IC₅₀ = 12 nM . Compound 3 (5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione): IC₅₀ = 8 nM .
  • GSK-3β Interactions: The 2-amino-1,3,4-oxadiazole moiety forms hydrogen bonds with Tyr134 and Val135 in GSK-3β’s ATP-binding pocket . This interaction is conserved across analogues, implying that substituents modulate potency rather than mechanism.
Antimicrobial Activity
  • Derivatives like 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The dihydroindenyl group’s bulk may enhance membrane penetration, though specific data are lacking.

Biological Activity

5-(2,3-Dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine is C11H11N3OC_{11}H_{11}N_{3}O with a molecular weight of 201.22 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine exerts its biological effects include:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. For instance, studies indicate that similar oxadiazole derivatives can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
  • Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells. Research has shown that certain oxadiazole derivatives can lead to G0/G1 phase arrest in various cancer cell lines .
  • Targeting Specific Enzymes : Some studies suggest that oxadiazoles can inhibit specific enzymes involved in tumor growth and metastasis. For example, they may act as inhibitors of protein kinases or other signaling molecules critical for cancer cell survival .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the anticancer efficacy of 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine:

Table 1: Summary of Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HEPG21.18Apoptosis induction
MCF72.36Cell cycle arrest
SW11160.87Enzyme inhibition
BGC8230.67Mitochondrial pathway modulation

Data adapted from various studies on oxadiazole derivatives .

Toxicological Considerations

While evaluating the therapeutic index of 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine, toxicity assessments are crucial. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles in model organisms like Daphnia magna, suggesting a favorable safety margin for future clinical applications .

Q & A

What are the common synthetic routes for 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine and its derivatives?

Level: Basic
Answer:
Synthesis typically involves cyclization of hydrazide precursors or nucleophilic substitution reactions. Key steps include:

  • Hydrazide cyclization: Reacting 2,3-dihydro-1H-indene-5-carboxylic acid hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) to form the oxadiazole ring .
  • Nucleophilic substitution: Introducing the dihydroindenyl group via coupling reactions using palladium catalysts under inert conditions .
  • Characterization: Confirmed via ¹H/¹³C NMR (e.g., NH₂ peaks at δ 5.2–5.8 ppm, oxadiazole C=N at ~160 ppm), FTIR (C=N stretch ~1650 cm⁻¹), and mass spectrometry (m/z matching molecular ion) .

How is the purity and structural integrity of this compound validated in research settings?

Level: Basic
Answer:
Rigorous analytical workflows are employed:

  • Chromatography: RP-HPLC with UV detection (e.g., C18 column, λ = 254 nm) to assess purity (>95%) and stability under stress conditions (acid/base hydrolysis) .
  • Spectroscopy: ¹H/¹³C NMR for functional group verification and elemental analysis (C, H, N within ±0.3% of theoretical values) .
  • X-ray crystallography: For unambiguous confirmation of molecular geometry and hydrogen-bonding patterns in solid-state studies .

How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Level: Advanced
Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized assays: Reproduce results using MTT (for cytotoxicity) or enzymatic assays (e.g., kinase inhibition) under controlled conditions (pH, temperature) .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., electron-withdrawing groups on the indenyl ring enhance tumor cell inhibition) .
  • Dose-response validation: Test multiple concentrations in triplicate to establish reliable IC₅₀ trends .

What strategies improve the solubility of this compound for in vivo studies without compromising bioactivity?

Level: Advanced
Answer:
Solubility optimization involves:

  • Structural modifications: Introduce polar groups (e.g., -OH, -COOH) at non-critical positions (e.g., indenyl C-2) .
  • Prodrug design: Mask the amine group with acetyl or PEGylated moieties, which hydrolyze in vivo .
  • Formulation aids: Use co-solvents (DMSO:water mixtures) or cyclodextrin inclusion complexes, validated via phase-solubility studies .

How can molecular docking elucidate the mechanism of action for this compound?

Level: Advanced
Answer:
Docking studies (e.g., AutoDock Vina, Schrödinger Suite) predict target interactions:

  • Target selection: Prioritize enzymes (e.g., topoisomerase II) or receptors (e.g., G-protein-coupled receptors) with known roles in observed bioactivity .
  • Binding pose analysis: Identify key interactions (e.g., hydrogen bonds between oxadiazole NH₂ and catalytic residues; π-π stacking with indenyl) .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

What are the critical structural features influencing the compound’s bioactivity?

Level: Basic
Answer:
Key features include:

  • Oxadiazole core: Enhances electron-deficient character, promoting interactions with biological targets .
  • 2,3-Dihydroindenyl group: Provides planar aromaticity for π-stacking and modulates lipophilicity (logP ~2.8) .
  • Substituent effects: Electron-donating groups (e.g., -OCH₃) on the indenyl ring improve antimicrobial activity, while halogens (e.g., -Cl) enhance antitumor potency .

How can derivatives be designed to enhance selectivity for specific biological targets?

Level: Advanced
Answer:
Selectivity optimization requires:

  • Computational modeling: Use QSAR to predict substituent effects on target affinity .
  • Fragment-based design: Replace the indenyl group with bioisosteres (e.g., benzofuran) to reduce off-target binding .
  • Enzymatic profiling: Screen derivatives against panels of related enzymes (e.g., kinase families) to identify selectivity hotspots .

What storage conditions ensure long-term stability of this compound?

Level: Basic
Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere: Use argon/vacuum sealing to minimize oxidation of the oxadiazole ring .
  • Stability monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed hydrazide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.